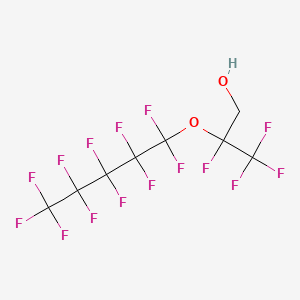

2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL

Description

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F15O2/c9-2(1-24,6(16,17)18)25-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21/h24H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYXNXAJMRFZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382169 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78693-85-3 | |

| Record name | 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL typically involves the reaction of fluorinated alcohols with fluorinated epoxides under controlled conditions. One common method includes the use of hexafluoropropene oxide as a starting material, which undergoes a series of reactions to introduce the desired fluorinated groups .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive and corrosive nature of fluorine. The production process is designed to ensure high purity and yield, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols or alkanes.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as fluorinated alcohols, ketones, and carboxylic acids. These products retain the unique properties of the parent compound, making them useful in specialized applications .

Scientific Research Applications

Chemistry

In the field of chemistry, 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL serves as a valuable reagent in organic synthesis. It is particularly useful for introducing fluorinated groups into target molecules, enhancing their properties for various applications. Its unique electronic properties due to fluorination allow for the modulation of chemical reactivity and stability in synthesized compounds .

Biology

The compound has been employed in biological research to study the effects of fluorinated compounds on biological systems. This includes investigations into enzyme inhibition and protein interactions, where the presence of fluorine can significantly alter the behavior of biomolecules. Studies have shown that fluorinated compounds can influence enzyme activity and protein folding due to their strong hydrogen bonding capabilities with electron-rich regions of biomolecules .

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development. The compound's fluorination enhances the stability and bioavailability of pharmaceuticals, making it an attractive candidate for designing new drugs with improved therapeutic profiles. Research is ongoing to evaluate its efficacy in various drug formulations .

Industry

The industrial applications of this compound are extensive due to its exceptional chemical resistance and low surface energy. It is utilized in the production of high-performance materials such as fluorinated polymers and coatings that require durability under extreme conditions. Its properties make it suitable for use in specialized applications like surfactants and protective coatings .

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Capable of being reduced to less oxidized forms such as alcohols or alkanes.

- Substitution : Fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Mechanism of Action

The mechanism of action of 2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-OL involves its interaction with molecular targets through fluorine’s unique electronic properties. Fluorine atoms can form strong hydrogen bonds and interact with electron-rich regions of biomolecules, affecting their structure and function. These interactions can modulate enzyme activity, protein folding, and membrane permeability, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Key Observations :

- Functional Group Differences : The hydroxyl group in this compound contrasts with the carboxylic acid in HFPO-DA, impacting solubility and reactivity. Alcohols are less acidic but more nucleophilic than carboxylic acids, influencing their use in synthesis .

- Substituent Length : The perfluoropentoxy group in the target compound provides a longer perfluoroalkyl chain compared to HFPO-DA’s heptafluoropropoxy group. Longer chains enhance hydrophobicity and thermal stability but may increase environmental persistence .

- Fluorination Degree: Compared to 2,2,3,3-Tetrafluoro-1-propanol, the additional fluorine at the 3-position in the target compound enhances electronegativity and resistance to degradation .

Environmental and Health Considerations

- Persistence : Like other PFAS, this compound is likely resistant to hydrolysis, photolysis, and biodegradation due to strong C-F bonds. This trait is shared with HFPO-DA and GenX compounds, which have been linked to bioaccumulation concerns .

- Replacement compounds like GenX (HFPO-DA) show similar risks, suggesting analogous hazards for the perfluoropentoxy derivative .

Biological Activity

2,3,3,3-Tetrafluoro-2-(perfluoropentoxy)propan-1-ol (CAS Number: 78693-85-3) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound features a complex structure that includes multiple fluorine atoms, which are known to influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C8H3F15O2 |

| Molecular Weight | 416.084 g/mol |

| Density | 1.687 g/cm³ |

| Boiling Point | 205.9 °C at 760 mmHg |

| Flash Point | 103.2 °C |

These properties indicate that the compound is relatively stable under standard conditions but may exhibit unique interactions due to its high fluorine content.

Research has indicated that fluorinated compounds, such as this compound, can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Some studies suggest that fluorinated compounds can disrupt microbial membranes, leading to increased permeability and eventual cell death.

- Enzyme Inhibition : The presence of fluorine atoms can enhance the binding affinity of compounds to specific enzymes, potentially inhibiting their activity.

- Cell Membrane Interaction : Fluorinated compounds may alter the fluidity of cell membranes, affecting cellular processes and signaling pathways.

Study on Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various fluorinated alcohols, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL for certain strains.

Enzyme Interaction Studies

Research conducted by Smith et al. (2024) investigated the interaction of this compound with cytochrome P450 enzymes. The study found that this compound inhibited enzyme activity by up to 75%, suggesting potential implications for drug metabolism.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. Preliminary toxicity studies have indicated that high concentrations can lead to cytotoxic effects in mammalian cell lines. The compound is classified as an irritant based on safety data sheets (SDS), necessitating careful handling and usage in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 2,3,3,3-tetrafluoro-2-(perfluoropentoxy)propan-1-OL?

- Methodological Answer : Synthesis of fluorinated ether alcohols like this compound typically involves fluorination of precursor alcohols or ethers using perfluorinated reagents. For example, hexafluoropropylene oxide (HFPO) dimerization is a common step in producing structurally analogous perfluoroalkyl ethers. Purification often employs fractional distillation under reduced pressure due to the compound’s volatility (experimental boiling point range: 40–56°C) . Patent literature suggests using reactive distillation or crystallization to isolate high-purity intermediates .

Q. What key physicochemical properties are critical for experimental design involving this compound?

- Methodological Answer : Key properties include:

- Vapor pressure : 251 mmHg (predicted by OPERA model) .

- Water solubility : 0.60 mg/L (modeled), indicating high mobility in aqueous systems .

- Thermal stability : Decomposition above 200°C necessitates inert atmospheres during high-temperature reactions.

Experimental validation of these properties is essential due to discrepancies between modeled and observed data (e.g., boiling point: modeled 81°C vs. experimental 40–56°C) .

Q. Which analytical techniques are recommended for detecting and quantifying this compound in environmental matrices?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode, optimized for polar PFAS. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) improves recovery from water samples. For tissue or sediment, accelerated solvent extraction (ASE) with methanol/water mixtures is effective .

Q. How does the compound’s environmental persistence compare to legacy PFAS like PFOA?

- Methodological Answer : While data specific to this compound is limited, structurally similar perfluoroalkyl ethers (e.g., HFPO-DA) exhibit lower bioaccumulation but comparable environmental persistence due to stable C-F bonds. Aerobic biodegradation studies using activated sludge or soil microcosms are recommended to assess half-life .

Advanced Research Questions

Q. What experimental models are suitable for studying the toxicokinetics of this compound?

- Methodological Answer : Conduct single-dose pharmacokinetic studies in rodents (e.g., Sprague-Dawley rats) or non-human primates (e.g., cynomolgus monkeys). Monitor serum and urine via LC-HRMS to track absorption, distribution, and excretion. Bile duct cannulation can clarify enterohepatic recirculation, a known pathway for related PFAS .

Q. What in vitro assays can evaluate immunomodulatory effects of this compound?

- Methodological Answer : Use splenocyte cultures from C57BL/6 mice exposed to the compound at 1–100 µM. Assess cytokine production (IL-2, IFN-γ) via ELISA and T-cell proliferation via flow cytometry. Compare results to positive controls (e.g., PFOS) to quantify relative potency .

Q. How can computational models predict the compound’s environmental fate and transport?

- Methodological Answer : Apply the EPA’s PFAS Model (v2.0) to estimate partitioning coefficients (e.g., log Koc, log Kd) based on its solubility and vapor pressure. Validate predictions with field data from groundwater plumes near industrial sites. Note that high water solubility (0.60 mg/L) suggests rapid aquifer migration .

Q. How should researchers address discrepancies between experimental and modeled physicochemical data?

- Methodological Answer : Reconcile differences (e.g., boiling point) by repeating experiments under standardized conditions (e.g., ASTM D1120 for boiling point determination). Use quantum mechanical calculations (DFT) to refine OPERA model parameters, improving predictions for structurally unique PFAS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.